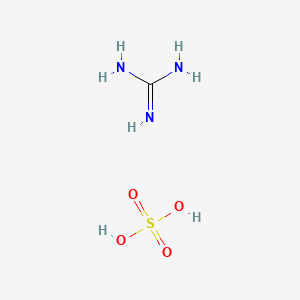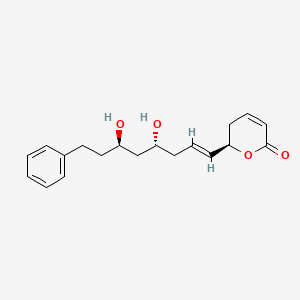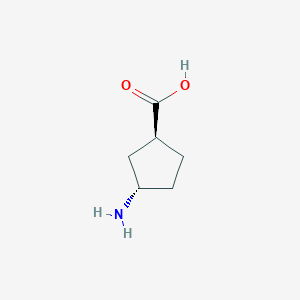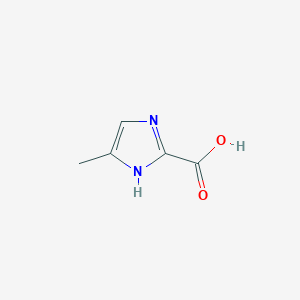![molecular formula C57H69Cl4N5Na4O18 B1214556 Tetrasodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;2-(diethylamino)ethyl 4-amino-3-butoxybenzoate;1-ethenylpyrrolidin-2-one;3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate;1,1,1-trichloro-2-methylpropan-2-ol;hydrochloride CAS No. 37209-61-3](/img/structure/B1214556.png)
Tetrasodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;2-(diethylamino)ethyl 4-amino-3-butoxybenzoate;1-ethenylpyrrolidin-2-one;3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate;1,1,1-trichloro-2-methylpropan-2-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Tetrasodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;2-(diethylamino)ethyl 4-amino-3-butoxybenzoate;1-ethenylpyrrolidin-2-one;3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate;1,1,1-trichloro-2-methylpropan-2-ol;hydrochloride” is a combination of several chemical agents used primarily in ophthalmic solutions. This mixture is designed to provide both anesthetic and diagnostic properties, making it useful in various eye procedures. Benoxinate hydrochloride acts as a local anesthetic, while sodium fluorescein serves as a disclosing agent. Chlorbutanol is a preservative, ethylenediamine tetraacetic acid (EDTA) is a chelating agent, and povidone is a binder and stabilizer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound involves the synthesis of each individual component followed by their combination in a specific ratio. For instance, benoxinate hydrochloride is synthesized through the esterification of 4-amino-3-butoxybenzoic acid with 2-diethylaminoethanol. Sodium fluorescein is prepared by the reaction of resorcinol with phthalic anhydride. Chlorbutanol is synthesized by the chlorination of tert-butyl alcohol. EDTA is produced through the reaction of ethylenediamine with chloroacetic acid. Povidone is synthesized by the polymerization of N-vinylpyrrolidone .
Industrial Production Methods
In industrial settings, the production of this mixture involves the precise weighing and mixing of the individual components. The mixture is then dissolved in distilled water to achieve the desired concentration. The solution is filtered and sterilized before being packaged in sterile containers for ophthalmic use .
Chemical Reactions Analysis
Types of Reactions
The components of this mixture undergo various types of chemical reactions:
Oxidation: Sodium fluorescein can undergo oxidation to form fluorescein.
Reduction: Benoxinate hydrochloride can be reduced to its corresponding amine.
Substitution: Chlorbutanol can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as hydroxide ions.
Major Products
Oxidation of Sodium Fluorescein: Fluorescein.
Reduction of Benoxinate Hydrochloride: 4-amino-3-butoxybenzoic acid.
Substitution of Chlorbutanol: Various substituted chlorobutyl derivatives
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and analytical methods.
Biology: Utilized in cell staining and fluorescence microscopy.
Medicine: Employed in ophthalmic procedures for anesthesia and diagnostic purposes.
Industry: Used in the formulation of various pharmaceutical products
Mechanism of Action
The mechanism of action of this compound involves the individual effects of its components:
Benoxinate Hydrochloride: Acts as a local anesthetic by blocking sodium channels in nerve cells, preventing the initiation and transmission of nerve impulses.
Sodium Fluorescein: Functions as a disclosing agent by fluorescing under specific wavelengths of light, allowing for the visualization of ocular structures.
Chlorbutanol: Serves as a preservative by inhibiting the growth of microorganisms.
EDTA: Chelates metal ions, preventing their interference in chemical reactions.
Povidone: Stabilizes the solution and enhances the solubility of other components
Comparison with Similar Compounds
Similar Compounds
Proparacaine: Another local anesthetic used in ophthalmology.
Tetracaine: A local anesthetic with similar properties to benoxinate.
Lidocaine: A widely used local anesthetic with a broader range of applications.
Fluorescein: Used alone as a disclosing agent in various diagnostic procedures.
Uniqueness
The uniqueness of this compound lies in its combination of multiple agents, providing both anesthetic and diagnostic properties in a single formulation. This makes it particularly useful in ophthalmic procedures where both anesthesia and visualization are required .
Properties
CAS No. |
37209-61-3 |
|---|---|
Molecular Formula |
C57H69Cl4N5Na4O18 |
Molecular Weight |
1345.9 g/mol |
IUPAC Name |
tetrasodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;2-(diethylamino)ethyl 4-amino-3-butoxybenzoate;1-ethenylpyrrolidin-2-one;3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate;1,1,1-trichloro-2-methylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C20H12O5.C17H28N2O3.C10H16N2O8.C6H9NO.C4H7Cl3O.ClH.4Na/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;1-4-7-11-21-16-13-14(8-9-15(16)18)17(20)22-12-10-19(5-2)6-3;13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;1-2-7-5-3-4-6(7)8;1-3(2,8)4(5,6)7;;;;;/h1-10,21-22H;8-9,13H,4-7,10-12,18H2,1-3H3;1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);2H,1,3-5H2;8H,1-2H3;1H;;;;/q;;;;;;4*+1/p-4 |
InChI Key |
NOPBAFOXKXYZHK-UHFFFAOYSA-J |
SMILES |
CCCCOC1=C(C=CC(=C1)C(=O)OCCN(CC)CC)N.CC(C)(C(Cl)(Cl)Cl)O.C=CN1CCCC1=O.C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)[O-])OC5=C3C=CC(=C5)[O-].C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+].[Na+].[Na+].Cl |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C(=O)OCCN(CC)CC)N.CC(C)(C(Cl)(Cl)Cl)O.C=CN1CCCC1=O.C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)[O-])OC5=C3C=CC(=C5)[O-].C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+].[Na+].[Na+].Cl |
Synonyms |
Fluress |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B1214474.png)



![2-[2-[[2-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1214480.png)
![N-[2-(3-acetamidophenyl)-3H-benzimidazol-5-yl]acetamide](/img/structure/B1214483.png)
![3-[[[1-(2-furanylmethyl)-5-tetrazolyl]methyl-[(2-methoxyphenyl)methyl]amino]methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1214484.png)
![N-[6-(1-oxopentylamino)-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B1214486.png)
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-[(2-hydroxyphenyl)methyl]-4-piperidinecarboxamide](/img/structure/B1214487.png)
![N-cyclopentyl-2-[[4-methyl-5-[4-(4-morpholinylsulfonyl)phenyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1214489.png)
![N-[2-[(3-chloroanilino)-oxomethoxy]ethyl]carbamic acid propan-2-yl ester](/img/structure/B1214490.png)

![4-[2-(2-Phenyl-4-imidazo[1,2-a]benzimidazolyl)ethyl]morpholine](/img/structure/B1214493.png)

